2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 896320-27-7
VCID: VC6421222
InChI: InChI=1S/C17H13F3N4O2S/c1-10-5-6-13-22-15(23-16(26)24(13)8-10)27-9-14(25)21-12-4-2-3-11(7-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
SMILES: CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=C1
Molecular Formula: C17H13F3N4O2S
Molecular Weight: 394.37

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 896320-27-7

Cat. No.: VC6421222

Molecular Formula: C17H13F3N4O2S

Molecular Weight: 394.37

* For research use only. Not for human or veterinary use.

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide - 896320-27-7

Specification

CAS No. 896320-27-7
Molecular Formula C17H13F3N4O2S
Molecular Weight 394.37
IUPAC Name 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C17H13F3N4O2S/c1-10-5-6-13-22-15(23-16(26)24(13)8-10)27-9-14(25)21-12-4-2-3-11(7-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
Standard InChI Key NKCJNRBTOISIFN-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=C1

Introduction

The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic molecule belonging to the class of pyridotriazine derivatives. This compound is notable for its unique structural features, including a pyrido[1,2-a] triazinone core functionalized with a trifluoromethyl-substituted phenylacetamide and a sulfanyl group. Such compounds are of interest in medicinal chemistry due to their potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrido[1,2-a]135triazinone core: This step often utilizes condensation reactions involving pyridine derivatives and triazine precursors.

  • Introduction of the sulfanyl group: Thiolation reactions are employed to attach the sulfanyl group at position 2.

  • Amidation: The final step involves coupling with a trifluoromethyl-substituted phenylacetamide under controlled conditions.

Table 2: Potential Biological Activities

ActivityMechanism
AnticancerInduction of apoptosis pathways
Anti-inflammatoryInhibition of lipoxygenase enzymes
AntimicrobialDisruption of bacterial cell membranes

Analytical Characterization

Characterization techniques for this compound include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as -CF₃ and -C=O.

  • X-Ray Crystallography: Determines three-dimensional molecular geometry.

Note:

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